

Application Notes and Protocols: Nickel-Catalyzed Hydroalkoxylation for Allylic Ether Synthesis

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Compound of Interest

Compound Name: *Allyl ether*

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Abstract

The nickel-catalyzed hydroalkoxylation of unsaturated hydrocarbons, particularly 1,3-dienes, has emerged as a powerful and atom-economical method for the synthesis of valuable allylic ethers. This application note details the protocols for enantioselective hydroalkoxylation, providing researchers in academia and industry with the necessary information to apply this methodology in their synthetic endeavors. The described methods offer a direct route to chiral allylic ethers, which are important structural motifs in numerous pharmaceuticals, agrochemicals, and natural products. This document provides detailed experimental procedures, quantitative data on substrate scope, and a mechanistic overview of the transformation.

Introduction

Allylic ethers are key structural units in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. Traditional methods for their synthesis often involve multi-step sequences or the use of stoichiometric and hazardous reagents. The transition metal-catalyzed hydroalkoxylation of alkenes and dienes represents a highly efficient and atom-economical alternative. While various precious metals have been employed for this

transformation, the use of earth-abundant and cost-effective nickel catalysts has garnered significant attention.

Recent advancements in nickel catalysis have enabled the highly regio- and enantioselective addition of alcohols to 1,3-dienes, providing access to enantioenriched allylic ethers.^{[1][2][3]} These methods typically utilize a catalyst system composed of a nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], and a chiral phosphine ligand. The choice of ligand is crucial for achieving high levels of enantioselectivity. This document summarizes the key findings and provides detailed protocols for conducting these reactions.

Data Presentation

The following tables summarize the quantitative data for the nickel-catalyzed enantioselective hydroalkoxylation of various 1,3-dienes with a range of alcohols. The data highlights the substrate scope, yields, and enantioselectivities achieved with the Ni(cod)₂/(S,S)-Me-DuPhos catalyst system.

Table 1: Nickel-Catalyzed Hydroalkoxylation of Various 1,3-Dienes with Methanol^{[1][2][3]}

Entry	Diene Substrate (R ¹)	Product	Yield (%)	er
1	Phenyl	3-methoxy-1-phenyl-1-butene	94	96:4
2	4-Methoxyphenyl	1-(4-methoxyphenyl)-3-methoxy-1-butene	88	95:5
3	4-Chlorophenyl	1-(4-chlorophenyl)-3-methoxy-1-butene	92	94:6
4	4-(Trifluoromethyl)phenyl	3-methoxy-1-(4-(trifluoromethyl)phenyl)-1-butene	85	93:7
5	2-Furyl	3-methoxy-1-(furan-2-yl)-1-butene	92	95:5
6	2-Thienyl	3-methoxy-1-(thiophen-2-yl)-1-butene	65	93:7
7	Cyclohexyl	1-cyclohexyl-3-methoxy-1-butene	31	88:12
8	n-Butyl	3-methoxy-1-octene	48	80:20

Reaction Conditions: Diene (0.2 mmol), Methanol (0.6 mmol), Ni(cod)₂ (10 mol%), (S,S)-Me-DuPhos (11 mol%), neat, 60 °C, 10 h.

Table 2: Scope of Alcohols in the Nickel-Catalyzed Hydroalkoxylation of 1-Phenyl-1,3-butadiene[1][2][3]

Entry	Alcohol	Product	Yield (%)	er
1	Ethanol	3-ethoxy-1-phenyl-1-butene	85	95:5
2	n-Propanol	1-phenyl-3-propoxy-1-butene	82	94:6
3	Isopropanol	3-isopropoxy-1-phenyl-1-butene	78	96:4
4	Benzyl alcohol	3-(benzyloxy)-1-phenyl-1-butene	90	93:7
5	Allyl alcohol	3-(allyloxy)-1-phenyl-1-butene	75	92:8
6	Propargyl alcohol	1-phenyl-3-(prop-2-yn-1-yloxy)-1-butene	70	91:9
7	Cyclopentanol	3-(cyclopentyloxy)-1-phenyl-1-butene	65	91:9

Reaction Conditions: 1-Phenyl-1,3-butadiene (0.2 mmol), Alcohol (0.6 mmol), Ni(cod)₂ (10 mol%), (S,S)-Me-DuPhos (11 mol%), neat, 60 °C, 10 h.

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Hydroalkoxylation of 1,3-Dienes

This protocol is based on the work of Li, Wang, Dong, and Yang.^{[1][2][3]}

Materials:

- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

- Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos)
- 1,3-Diene substrate
- Alcohol
- Anhydrous solvent (if necessary, though the reaction is often run neat)
- Schlenk tube or glovebox for inert atmosphere operations
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

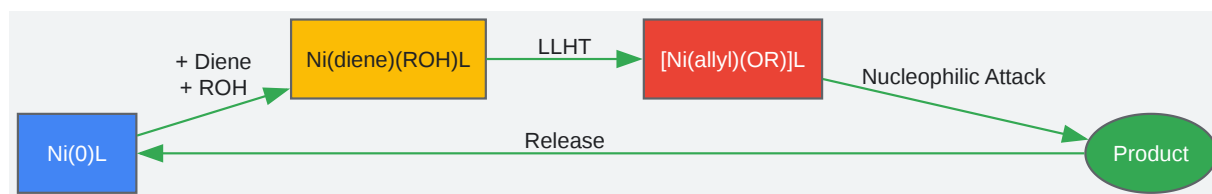
- **Catalyst Preparation:** In a nitrogen-filled glovebox or under a stream of argon in a Schlenk tube, add $\text{Ni}(\text{cod})_2$ (0.02 mmol, 10 mol%) and the chiral phosphine ligand (0.022 mmol, 11 mol%).
- **Reaction Setup:** To the catalyst mixture, add the 1,3-diene (0.2 mmol, 1.0 equiv) followed by the alcohol (0.6 mmol, 3.0 equiv). If a solvent is used, add it at this stage (e.g., 0.1 mL of anhydrous isopropyl ether).
- **Reaction Execution:** Seal the reaction vessel and stir the mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 10 hours).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. The crude product can be purified directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure allylic ether.
- **Characterization:** The structure and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. The enantiomeric ratio (er) is determined by chiral HPLC analysis.

Mechanistic Overview and Visualizations

The currently accepted mechanism for this nickel-catalyzed hydroalkoxylation is a "ligand-to-ligand hydrogen transfer" (LLHT) pathway.[1][2] This mechanism avoids the formation of a formal nickel-hydride intermediate.

Proposed Catalytic Cycle:

- Ligand Exchange: The catalytically active Ni(0) species is generated in situ. The diene and alcohol coordinate to the nickel center.
- Ligand-to-Ligand Hydrogen Transfer (LLHT): A concerted transfer of a proton from the coordinated alcohol to the coordinated diene occurs, forming a nickel- π -allyl intermediate and an alkoxide counterion.
- Nucleophilic Attack: The alkoxide attacks the π -allyl ligand.
- Product Release: The resulting allylic ether product dissociates from the nickel center, regenerating the active catalyst for the next cycle.

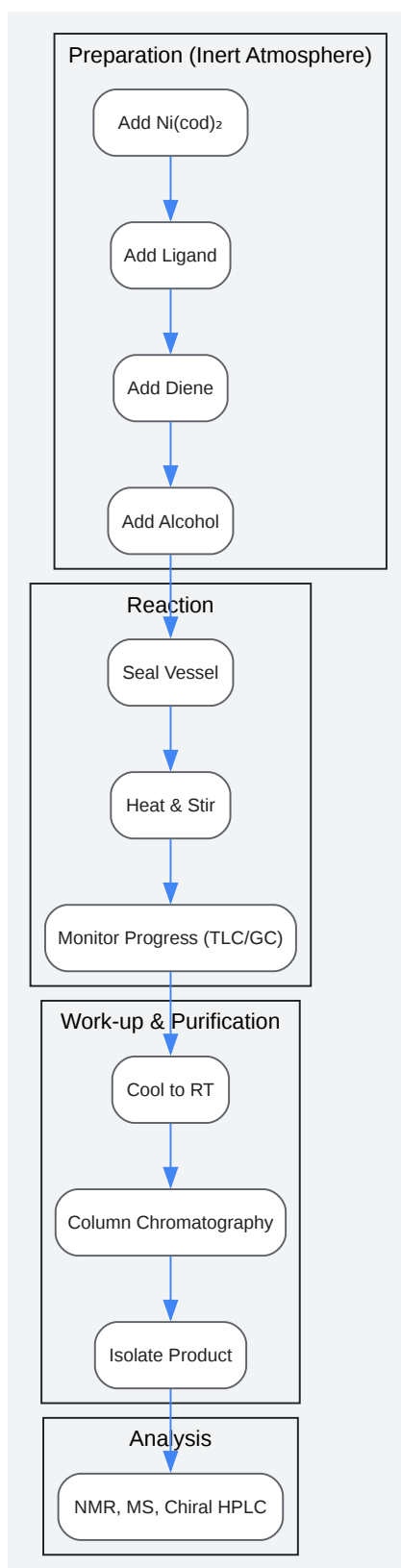


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Caption: Proposed catalytic cycle for the nickel-catalyzed hydroalkoxylation of 1,3-dienes.

General Experimental Workflow:

The following diagram illustrates the general workflow for setting up and performing the nickel-catalyzed hydroalkoxylation reaction.



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